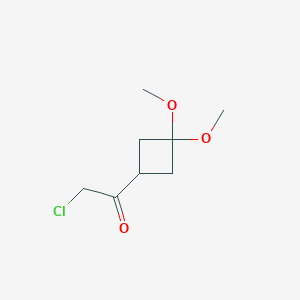
1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone is a compound of significant interest in the scientific community, particularly within the fields of chemistry, biology, and medicine. The molecule features a complex structure comprising a dihydroisoquinolinyl sulfonyl phenyl core with an ethanone moiety, hinting at its potential for diverse reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone can be synthesized through multiple steps involving the formation of intermediate compounds. The general synthetic route might include:
Formation of the 1-methyl-1H-pyrazol-4-yl intermediate: : This can be synthesized via a cyclization reaction of an appropriate precursor.
Synthesis of the dihydroisoquinoline core: : This step might involve a Pictet-Spengler reaction where an amine reacts with an aldehyde.
Coupling Reaction: : The pyrazole intermediate is coupled with the dihydroisoquinoline derivative through a sulfonylation reaction.
Final Assembly: : The sulfonylated intermediate is then reacted with phenyl ethanone in the presence of a catalyst to yield the final compound.
Reaction conditions: often include solvents like dichloromethane, catalysts such as palladium complexes, and bases like triethylamine to facilitate reactions.
Industrial Production Methods
In an industrial setting, the preparation might involve similar steps but optimized for large scale. Automated processes, high-throughput synthesis, and continuous flow chemistry are employed to ensure consistent yield and purity.
Análisis De Reacciones Químicas
1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions including:
Oxidation: : The compound can be oxidized under mild conditions using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might employ agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at different positions of the molecule, influenced by the electronic properties of the substituents.
Common Reagents and Conditions: : These include organic solvents (e.g., toluene, acetonitrile), catalysts (e.g., palladium, platinum), and bases or acids to regulate pH.
Major Products: : Depending on the reactions, products can vary from simple modifications of the core structure to more complex derivatives with added functional groups.
Aplicaciones Científicas De Investigación
This compound is valuable in various research areas:
Chemistry: : Used in the development of new materials and as an intermediate in complex organic synthesis.
Biology: : Studied for its potential bioactivity, possibly influencing cellular pathways and biological processes.
Medicine: : Investigated for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: : Employed in the formulation of pharmaceuticals, agrochemicals, and as a component in specialty chemicals.
Mecanismo De Acción
The effects of 1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone are often a result of its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The precise mechanism may involve binding to active sites, altering enzymatic activity, or modulating signal transduction pathways.
Comparación Con Compuestos Similares
When compared to structurally similar compounds, such as derivatives of isoquinoline or pyrazole:
Uniqueness: : This compound’s unique sulfonyl linkage and ethanone moiety distinguish it from others, offering distinct reactivity and biological properties.
Similar Compounds: : Include other dihydroisoquinoline derivatives, sulfonyl phenyl compounds, and pyrazole-based molecules.
Propiedades
IUPAC Name |
1-[3-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15(25)16-7-5-8-19(10-16)28(26,27)24-13-17-6-3-4-9-20(17)21(14-24)18-11-22-23(2)12-18/h3-12,21H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWUXUMEESOMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)
![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2980420.png)
![1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2980421.png)


![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2980428.png)



![3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2980434.png)



